5-Cycloheptene-1,4-dione, 6-acetyl-(9CI)
Description
Properties
CAS No. |
196493-35-3 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
6-acetylcyclohept-5-ene-1,4-dione |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-4-8(11)2-3-9(12)5-7/h4H,2-3,5H2,1H3 |
InChI Key |
MKDKHDHQBZKCAO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=O)CCC(=O)C1 |
Canonical SMILES |
CC(=O)C1=CC(=O)CCC(=O)C1 |
Synonyms |
5-Cycloheptene-1,4-dione, 6-acetyl- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cycloheptene-1,4-dione, 6-acetyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-Cycloheptene-1,4-dione, 6-acetyl-(9CI) may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and purification techniques such as distillation and recrystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Cycloheptene-1,4-dione, 6-acetyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-Cycloheptene-1,4-dione, 6-acetyl-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Cycloheptene-1,4-dione, 6-acetyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations: 6-Acetyl vs. 6-Hydroxymethyl
The hydroxymethyl analog, 5-Cycloheptene-1,4-dione, 6-(hydroxymethyl)-(9CI) (CAS 179169-83-6), shares the same core structure but replaces the acetyl group with a polar hydroxymethyl (-CH₂OH) substituent. Key differences include:
The acetyl group enhances stacking interactions with aromatic biomolecular targets, whereas the hydroxymethyl group diminishes fluorescence and binding efficacy .
Fluorophore-Containing Analogs
Studies on fluorophore-modified analogs (Compounds 3–6) reveal critical structure-activity relationships:
- Compounds 3 and 4 : Smaller aromatic rings (e.g., benzene) lack sufficient conjugation, resulting in negligible fluorescence and poor DNA binding .
- Compound 6 : Shares the anthracene fluorophore but differs in substitution position, leading to altered selectivity for DNA targets compared to 6-acetyl-CHD .
Key Finding : A large conjugated system (e.g., anthracene) is essential for fluorescence and selective binding. Substitution patterns further modulate interaction dynamics .
Cyclohexane-1,4-dione Derivatives
Cyclohexane-1,4-dione (C₆H₈O₂), a six-membered analog, exhibits distinct NMR behavior due to its symmetry. Unlike 6-acetyl-CHD, its symmetrical structure causes equivalence of methylene carbons, leading to deviations in ¹³C NMR chemical shifts compared to unsymmetrical analogs . The seven-membered ring in 6-acetyl-CHD likely adopts a more flexible conformation, reducing symmetry-related NMR anomalies and enhancing adaptability in molecular interactions .
Bicyclic Derivatives
Comparative analysis:
The bicyclic structure imposes geometric constraints, limiting conjugation and favoring industrial over biological applications .
Research Findings and Mechanistic Insights
- Fluorescence and Binding : 6-acetyl-CHD’s anthracene fluorophore enables selective stacking interactions with c-MYC Pu22 G-quadruplex DNA, a process involving kinetic matching and dynamic stabilization .
- Substitution Sensitivity : Positional changes in substituents (e.g., Compound 6) disrupt optimal π-π stacking, reducing binding selectivity .
- Conformational Flexibility : The seven-membered ring’s flexibility may enhance adaptability in biomolecular recognition compared to rigid bicyclic or symmetrical six-membered systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
